molecular formula C15H15N3O3 B2970023 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034584-90-0

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No. B2970023
CAS RN: 2034584-90-0
M. Wt: 285.303
InChI Key: CTGIQLFCUBAXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide, also known as Compound A, is a small molecule that has shown promising results in scientific research applications.

Scientific Research Applications

  • Heterocyclic Chemistry Applications : Research has shown interest in the synthesis and transformation of furan-based compounds into new heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives, which are achieved through acid-catalyzed transformations and furan ring opening reactions. These processes highlight the utility of furan and pyrrolidinyl derivatives in constructing new fused heterocyclic systems, showcasing their potential in creating pharmacologically relevant structures (Stroganova et al., 2016).

  • Antiprotozoal Agents : Similar structural motifs have been explored for their antiprotozoal properties, where specific modifications lead to compounds with high activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This illustrates the potential of such compounds in developing new therapies for protozoal infections (Ismail et al., 2004).

  • Synthesis of Novel Heterocycles : The synthesis of novel heterocycles, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, through the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent reactions, demonstrates the compound's role in synthesizing diverse heterocyclic structures with potential biological activity (El’chaninov & Aleksandrov, 2017).

  • Amplifiers of Phleomycin : Furan derivatives have been explored as amplifiers of phleomycin against Escherichia coli, indicating their potential use in enhancing antibiotic efficacy. This research avenue opens possibilities for the chemical to play a role in antibiotic resistance strategies (Brown & Cowden, 1982).

properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14-4-1-5-18(14)12-7-11(8-16-10-12)9-17-15(20)13-3-2-6-21-13/h2-3,6-8,10H,1,4-5,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGIQLFCUBAXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.